molecular formula C8H12O3Si B2989258 Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate CAS No. 618884-57-4

Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate

Cat. No.: B2989258
CAS No.: 618884-57-4
M. Wt: 184.266
InChI Key: BSRRZTVOZILVJU-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate: is an organic compound with the molecular formula C8H12O3Si and a molecular weight of 184.26 g/mol . It is a derivative of butynoic acid and is characterized by the presence of a trimethylsilyl group and an ester functional group. This compound is primarily used in research and development, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate can be synthesized through various methods. One common synthetic route involves the reaction of methyl 2-(methoxy(methyl)amino)-2-oxoacetate with trimethylsilylacetylene under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can influence the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The ester functional group also plays a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • Methyl 2-oxo-4-(trimethylsilyl)butanoate
  • Methyl 2-oxo-4-(trimethylsilyl)pent-3-ynoate
  • Methyl 2-oxo-4-(trimethylsilyl)hex-3-ynoate

Uniqueness: Methyl 2-oxo-4-(trimethylsilyl)but-3-ynoate is unique due to its specific structure, which includes both a trimethylsilyl group and an ester functional group. This combination imparts distinct reactivity and stability, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

methyl 2-oxo-4-trimethylsilylbut-3-ynoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3Si/c1-11-8(10)7(9)5-6-12(2,3)4/h1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRRZTVOZILVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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